molecular formula C24H26N2O3S B296594 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B296594
M. Wt: 422.5 g/mol
InChI Key: LCFADKSGKRVLMQ-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to possess a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In

Mechanism of Action

The mechanism of action of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for further investigation in various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one is its potential as an anticancer agent. However, there are also some limitations to its use in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various diseases. Additionally, this compound may have potential side effects that need to be further investigated.

Future Directions

There are several future directions for the study of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one. One of the most promising areas of research is its potential as an anticancer agent. Further investigation is needed to fully understand its mechanism of action and optimize its use in various cancer types. Additionally, this compound may have potential therapeutic applications in other diseases, such as inflammation and neurodegenerative disorders. Further research is needed to fully understand its potential in these areas.

Synthesis Methods

The synthesis of 5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one involves the reaction of 4-methyl-1-piperidinyl-2-thiol with 4-(benzyloxy)-3-methoxybenzaldehyde in the presence of a catalyst. The reaction is carried out at room temperature and under an inert atmosphere, and the product is isolated by column chromatography.

Scientific Research Applications

5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further investigation.

properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C24H26N2O3S/c1-17-10-12-26(13-11-17)24-25-23(27)22(30-24)15-19-8-9-20(21(14-19)28-2)29-16-18-6-4-3-5-7-18/h3-9,14-15,17H,10-13,16H2,1-2H3/b22-15-

InChI Key

LCFADKSGKRVLMQ-JCMHNJIXSA-N

Isomeric SMILES

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/S2

SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)S2

Origin of Product

United States

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